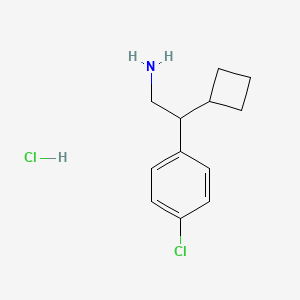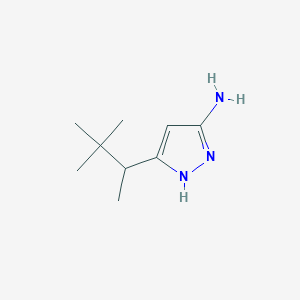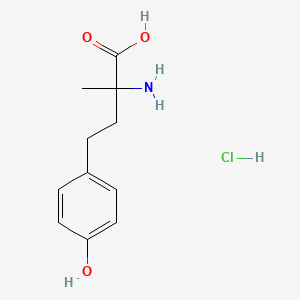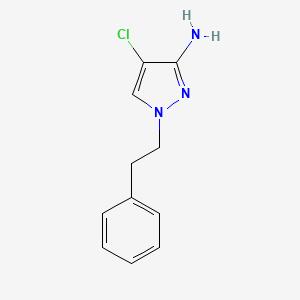
5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a piperidine ring, a triazole ring, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate in various chemical reactions and potential pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine and triazole rings. The piperidine ring can be synthesized through a series of reactions involving the protection of the amine group with a Boc group, followed by cyclization. The triazole ring is often formed via a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into the molecule efficiently . This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the piperidine ring.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in ethyl acetate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mécanisme D'action
The mechanism of action of 5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring provides structural stability. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-pyrazole-4-carboxylic acid
- 5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-2-carboxylic acid
- 1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)piperidine-4-carboxylic acid
Uniqueness
What sets 5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-1,2,3-triazole-4-carboxylic acid apart from similar compounds is its unique combination of the triazole and piperidine rings, along with the Boc protecting group. This structure provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways.
Propriétés
Formule moléculaire |
C14H22N4O4 |
|---|---|
Poids moléculaire |
310.35 g/mol |
Nom IUPAC |
1-methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C14H22N4O4/c1-14(2,3)22-13(21)18-7-5-9(6-8-18)11-10(12(19)20)15-16-17(11)4/h9H,5-8H2,1-4H3,(H,19,20) |
Clé InChI |
NLNYYKDCHWXMRD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(N=NN2C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





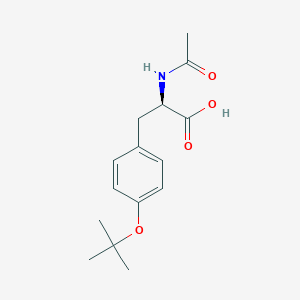
![2-[3-(2-Morpholin-4-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride](/img/structure/B13476683.png)


![5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13476699.png)
![[5-(2,6-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13476700.png)
